3-(4-(Cyclopropylmethyl)-1-isopropylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
描述
This compound features a [1,2,4]triazolo[4,3-a]pyridine core fused with a substituted piperazine moiety and a carboxylic acid group. The triazolo-pyridine scaffold is a heterocyclic system known for its pharmacological relevance, particularly in modulating central nervous system (CNS) targets and antimicrobial activity . The piperazine substitution at position 3 includes a cyclopropylmethyl and an isopropyl group, which may enhance metabolic stability and receptor binding selectivity compared to simpler alkyl or aryl substituents . The carboxylic acid at position 6 likely improves aqueous solubility, addressing a common limitation of lipophilic heterocyclic compounds in drug development .
属性
IUPAC Name |
3-[4-(cyclopropylmethyl)-1-propan-2-ylpiperazin-2-yl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-12(2)22-8-7-21(9-13-3-4-13)11-15(22)17-20-19-16-6-5-14(18(24)25)10-23(16)17/h5-6,10,12-13,15H,3-4,7-9,11H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKPDMMUTNHGRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1C2=NN=C3N2C=C(C=C3)C(=O)O)CC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
1-(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide ()
- Core Differences : Replaces the triazolo-pyridine ring with triazolo-pyridazine, altering electronic properties and binding affinity due to pyridazine’s electron-deficient nature.
- Substituent Profile: Retains the isopropyl group but substitutes cyclopropylmethyl with a phenylbutan-2-yl carboxamide.
- Functional Implications : The carboxamide may enhance CNS penetration but could increase metabolic susceptibility compared to the carboxylic acid’s ionized form .
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine Derivatives ()
- Core Differences : Features a pyrazolo-triazolo-pyrimidine scaffold, which undergoes isomerization under specific conditions. This instability contrasts with the target compound’s triazolo-pyridine core, which is less prone to structural rearrangement .
Piperazine-Containing Impurities and Derivatives
Impurity B: 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one ()
- Core Similarity : Shares the triazolo[4,3-a]pyridine system but substitutes the carboxylic acid with a ketone, reducing solubility.
- Piperazine Substitution: Uses a phenyl group instead of cyclopropylmethyl/isopropyl.
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine ()
- Core Differences : Pyridazine vs. pyridine, with a chlorine substituent enhancing electrophilicity and possibly off-target reactivity.
- Piperazine Substitution: The chlorophenoxypropyl group introduces halogenated aromaticity, which correlates with antibacterial activity but may elevate hepatotoxicity risks .
Comparative Data Table
Research Findings and Implications
- Synthetic Feasibility : The target compound’s piperazine and carboxylic acid groups are synthetically accessible via methods described for analogous triazolo-pyridines (e.g., condensation and cyclization reactions) .
- Pharmacokinetic Advantages : The cyclopropylmethyl group may reduce first-pass metabolism compared to phenyl or chlorophenyl analogs, as seen in and .
- Safety Profile : The absence of halogens (e.g., chlorine in ) and metabolically labile groups (e.g., phenyl in ) suggests a lower risk of toxicity .
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
